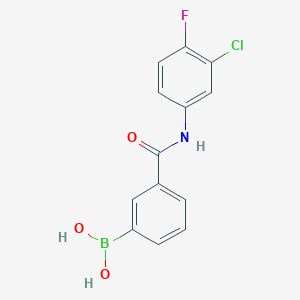

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide

Description

Properties

IUPAC Name |

[3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BClFNO3/c15-11-7-10(4-5-12(11)16)17-13(18)8-2-1-3-9(6-8)14(19)20/h1-7,19-20H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMFAQCLGXKQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674410 | |

| Record name | {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-04-3 | |

| Record name | {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, bearing the CAS Number 1072946-04-3 , is a specialized synthetic compound that has garnered significant interest in the field of medicinal chemistry.[1] Its unique molecular architecture, which combines a halogenated aniline moiety with a boronic acid-functionalized benzamide, positions it as a versatile building block in organic synthesis and a promising scaffold for the development of targeted therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a particular focus on its role as a potential kinase inhibitor and a valuable reagent in cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is essential for its effective application in research and development. While extensive experimental data for this specific molecule is not widely published, a combination of data from structurally related compounds and computational predictions provides a robust profile.

| Property | Value | Source |

| CAS Number | 1072946-04-3 | [1] |

| Molecular Formula | C₁₃H₁₀BClFNO₃ | Predicted |

| Molecular Weight | 293.49 g/mol | Predicted |

| Appearance | White to off-white solid | Predicted |

| Solubility | The boronic acid moiety is expected to enhance aqueous solubility compared to non-boronated analogs through hydrogen bonding.[1] | Predicted[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| LogP | Not available | - |

Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

The synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is typically achieved through an amide coupling reaction between 3-boronobenzoic acid and 3-chloro-4-fluoroaniline. This transformation can be facilitated by a variety of modern coupling reagents. Below is a detailed, field-proven protocol for this synthesis.

Experimental Protocol: Amide Coupling

Objective: To synthesize N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Materials:

-

3-Boronobenzoic acid

-

3-Chloro-4-fluoroaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-boronobenzoic acid (1.0 equivalent) in anhydrous DCM.

-

Activation: To the stirred solution, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active ester.

-

Amine Addition: In a separate flask, dissolve 3-chloro-4-fluoroaniline (1.1 equivalents) and DIPEA (1.5 equivalents) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as a solid.

-

Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: The MNK kinase signaling pathway and the point of inhibition.

Experimental Protocol: In Vitro MNK Kinase Inhibition Assay

Objective: To determine the inhibitory activity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide against MNK1 kinase.

Materials:

-

Recombinant human MNK1 enzyme

-

eIF4E (substrate)

-

ATP

-

Kinase assay buffer

-

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (test compound)

-

Staurosporine (positive control)

-

ADP-Glo™ Kinase Assay Kit (or similar detection system)

-

96-well white microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in an appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the MNK1 enzyme.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add a mixture of the eIF4E substrate and ATP to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a compound of significant interest to the scientific community, particularly those involved in drug discovery and organic synthesis. Its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions and its potential as a targeted inhibitor of the MNK kinase signaling pathway underscore its importance. The protocols and information provided in this guide serve as a valuable resource for researchers looking to synthesize, characterize, and utilize this compound in their work. Further investigation into its biological activities and the development of more potent analogs are promising avenues for future research.

References

- Uddin, S., et al. (2014). Mnk kinase pathway: Cellular functions and biological outcomes. World Journal of Gastroenterology, 20(32), 11435–11443.

- Joshi, S., & Platanias, L. C. (2014). Mnk kinases in cytokine signaling and regulation of cytokine responses. Journal of Interferon & Cytokine Research, 34(4), 214–225.

Sources

A Technical Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a specialized synthetic compound that holds significant value for researchers in medicinal chemistry and organic synthesis. Characterized by a molecular weight of 293.486 g/mol , this molecule integrates three key structural motifs: a halogenated aniline, a central benzamide linker, and a reactive boronic acid functional group.[1] This unique architecture makes it a valuable building block, particularly as a key reactant in palladium-catalyzed cross-coupling reactions for the construction of complex molecular frameworks.[2] Furthermore, the presence of the boronic acid moiety positions it as a compound of interest in drug discovery, leveraging boron's unique ability to form reversible covalent interactions with biological targets. This guide provides an in-depth overview of its physicochemical properties, a detailed protocol for its synthesis and purification, and a discussion of its primary applications.

Physicochemical Characteristics

The fundamental properties of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide are summarized below. These identifiers are crucial for unambiguous substance identification in research and regulatory contexts.[1]

| Property | Value | Source |

| IUPAC Name | (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid | [1] |

| Synonym | N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide | [2] |

| CAS Number | 1072946-04-3 | [1] |

| Molecular Formula | C₁₃H₁₀BClFNO₃ | [1] |

| Molecular Weight | 293.486 g/mol | [1] |

Synthesis and Purification

The synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is primarily achieved through a standard amide coupling reaction. This process involves the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine.

Synthesis Pathway Overview

The logical workflow for the synthesis involves two primary stages: the activation of the carboxylic acid and the subsequent coupling with the designated aniline. Activation is a critical step as it converts the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol describes a representative method for synthesizing the title compound.

Reactants and Reagents:

-

3-Boronobenzoic acid

-

3-Chloro-4-fluoroaniline[3]

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)[4]

-

Triethylamine (TEA) or Pyridine as a base[5]

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system for chromatography

Procedure:

-

Activation of Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-boronobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C. The use of an activating agent like thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Amide Coupling Reaction:

-

Dissolve the resulting crude 3-boronobenzoyl chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve 3-chloro-4-fluoroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Triethylamine acts as a base to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards product formation.[5]

-

Add the aniline solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.[4]

-

Applications in Research and Development

The unique bifunctional nature of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide makes it a versatile tool in both synthetic chemistry and pharmacology.

Utility in Suzuki-Miyaura Cross-Coupling

The boronic acid group is a cornerstone of the Suzuki-Miyaura reaction, a Nobel prize-winning, palladium-catalyzed method for forming carbon-carbon bonds.[2] This reaction is fundamental to the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. In this context, N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide serves as a pre-functionalized building block, allowing for the direct incorporation of its complex structure into a larger target molecule in a single, efficient step.

Caption: Schematic of a generic Suzuki-Miyaura cross-coupling reaction.

Scaffold for Drug Discovery

Boron-containing compounds, particularly boronic acids, have emerged as a significant class of therapeutic agents.[6] The boron atom's vacant p-orbital allows it to act as a Lewis acid, enabling it to form stable, yet reversible, covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes.[6] This mechanism is famously exploited by the proteasome inhibitor bortezomib.

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide can serve as a starting point or fragment for developing novel inhibitors targeting various enzyme classes, such as proteases and esterases.[7] The halogenated phenyl ring can be modified to enhance binding affinity and selectivity for a specific biological target, making it a valuable scaffold in fragment-based drug design and lead optimization campaigns.

Conclusion

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is more than a chemical with a defined molecular weight; it is a potent and versatile molecular tool. Its dual functionality as both a stable amide and a reactive boronic acid provides chemists with a powerful building block for constructing complex molecules via robust reactions like Suzuki-Miyaura coupling.[2] For medicinal chemists and drug developers, it represents a promising scaffold for the design of next-generation enzyme inhibitors, leveraging the unique reactivity of boron to achieve therapeutic effects.[6][7] A thorough understanding of its properties and synthesis is therefore essential for unlocking its full potential in scientific innovation.

References

- MolecularInfo. (n.d.). This compound molecular information. Cas Number Lookup.

- Benchchem. (n.d.). This compound.

- EvitaChem. (n.d.). Buy N-(3-chloro-4-methylphenyl)-4-fluorobenzamide.

- National Center for Biotechnology Information. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem.

- Smolecule. (2023). Buy N-[(3-chlorophenyl)methyl]-4-fluorobenzamide.

- National Center for Biotechnology Information. (n.d.). N-(3-Chloro-4-fluorophenyl)acetamide. PubChem.

- Amir, M., et al. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. ResearchGate.

- MedChemExpress. (n.d.). 3-Chloro-4-fluorophenylboronic acid.

- Das, B. C., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI.

- Singh, R., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SpringerLink.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorophenylboronic acid.

- Boron Molecular. (n.d.). N-(3-chloro-4-hydroxyphenyl)acetamide.

- Sigma-Aldrich. (n.d.). 4-chloro-n-(3-chloro-4-fluoro-phenyl)-benzenesulfonamide.

- European Patent Office. (n.d.). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents.

- Singh, V. K., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information.

- CN104292113A. (n.d.). Preparation method of 3-chloro-4-fluoroaniline. Google Patents.

Sources

- 1. molecularinfo.com [molecularinfo.com]

- 2. This compound | 1072946-04-3 | Benchchem [benchchem.com]

- 3. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy N-(3-chloro-4-methylphenyl)-4-fluorobenzamide (EVT-3560482) | 330469-22-2 [evitachem.com]

- 6. mdpi.com [mdpi.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a synthetically valuable benzamide derivative distinguished by its dual functionalities: a halogenated phenyl ring and a boronic acid moiety. This unique chemical architecture positions it as a critical building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions for the construction of complex biaryl structures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its current and potential applications in drug discovery, with a particular focus on its role as a kinase inhibitor.

Introduction

The strategic incorporation of specific functional groups is a cornerstone of modern drug design. Halogen atoms, such as chlorine and fluorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules, including metabolic stability and binding affinity.[1][2] Similarly, the boronic acid group has emerged as a versatile pharmacophore, capable of forming reversible covalent bonds with enzymatic targets, a feature that has been successfully exploited in several FDA-approved drugs.[3]

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, CAS Number 1072946-04-3, embodies the convergence of these key structural motifs.[4] Its utility as a synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of novel therapeutic agents.[5] Beyond its role as a building block, this compound has demonstrated significant biological activity, most notably as a potent and selective inhibitor of MAP kinase-interacting kinase 2 (MNK2), highlighting its potential in the development of targeted therapies for oncology and inflammatory diseases.

Chemical Structure and Physicochemical Properties

The chemical identity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is defined by its molecular formula, C₁₃H₁₀BClFNO₃, and a molecular weight of approximately 293.5 g/mol .[4] The structure features a central benzamide core, with a 3-boronobenzoyl group attached to a 3-chloro-4-fluoroaniline moiety.

Table 1: Physicochemical Properties of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

| Property | Value | Source |

| CAS Number | 1072946-04-3 | [4] |

| Molecular Formula | C₁₃H₁₀BClFNO₃ | [4] |

| Molecular Weight | 293.49 g/mol | [4] |

| Appearance | Predicted: Off-white to pale yellow solid | Inferred from related compounds |

| Melting Point | Not available. The related starting material, 3-Chloro-4-fluorophenylboronic acid, has a melting point of 242-247 °C.[6] | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. | General chemical knowledge |

Diagram 1: Chemical Structure of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Caption: Chemical structure of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Synthesis and Characterization

The synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is typically achieved through an amide coupling reaction between 3-chloro-4-fluoroaniline and 3-carboxy-phenylboronic acid. To facilitate this reaction, the carboxylic acid is often activated. A common and efficient method involves the in-situ formation of an acyl chloride followed by reaction with the aniline.

Diagram 2: Synthetic Workflow for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Caption: General synthetic workflow for the preparation of the target compound.

Experimental Protocol: Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

This protocol is based on established amide bond formation methodologies.[7]

-

Reaction Setup: To a solution of 3-carboxyphenylboronic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Acyl Chloride Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the acyl chloride formation can be monitored by the cessation of gas evolution.

-

Amine Addition: In a separate flask, dissolve 3-chloro-4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.

-

Amide Coupling: Cool the aniline solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, as well as a singlet for the amide proton (N-H) and broad signals for the hydroxyl protons of the boronic acid group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the amide, the carbon atom bearing the boron group, and the various aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the O-H stretch of the boronic acid (a broad band around 3200-3500 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the accurate mass of the molecular ion. The fragmentation pattern can provide further structural information.[7]

Mechanism of Action and Biological Activity

The biological activity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is primarily attributed to its ability to act as a kinase inhibitor. The boronic acid moiety is key to its mechanism of action, forming a reversible covalent bond with a serine residue in the active site of the target kinase. This interaction can lead to potent and selective inhibition.

Inhibition of MNK1 and MNK2

MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2) are key regulators of protein synthesis and are implicated in the pathogenesis of various cancers and inflammatory conditions. They phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical step in cap-dependent translation of oncogenic proteins.[8][9]

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide has been identified as a highly potent and selective inhibitor of MNK2, with a reported IC₅₀ value of 1 nM. It displays significantly lower activity against MNK1 (IC₅₀ > 1000 nM), indicating a high degree of selectivity.[10] This selectivity is advantageous for the development of targeted therapies with potentially reduced off-target effects.

Diagram 3: Simplified Signaling Pathway of MNK Inhibition

Caption: Inhibition of the MNK2 signaling pathway by the title compound.

Applications in Drug Discovery and Research

The unique structural features and biological activity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide make it a valuable tool in several areas of drug discovery and chemical biology research.

-

Oncology: Given its potent inhibition of MNK2, a kinase implicated in various cancers, this compound serves as a lead structure for the development of novel anti-cancer agents. Its ability to suppress the translation of oncogenic proteins makes it a promising candidate for targeted cancer therapy.

-

Inflammatory Diseases: The MNK signaling pathway is also involved in inflammatory processes. Therefore, inhibitors like N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide have the potential to be developed into therapeutics for inflammatory conditions.

-

Chemical Probe: Its high potency and selectivity for MNK2 make it an excellent chemical probe for elucidating the biological functions of this kinase in various cellular processes.

-

Synthetic Chemistry: As a bifunctional molecule, it is a versatile building block for the synthesis of more complex molecules through Suzuki-Miyaura and other cross-coupling reactions, enabling the construction of diverse chemical libraries for drug screening.

Conclusion

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a molecule of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined chemical structure, accessible synthesis, and potent biological activity as a selective MNK2 inhibitor underscore its importance as both a valuable synthetic intermediate and a promising lead compound for therapeutic development. Further research into its mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. ([Link])

-

PubChem. N-(3-Chloro-4-fluorophenyl)acetamide. ([Link])

-

SpectraBase. N-(3-Chloro-4-fluorophenyl)benzamide. ([Link])

-

PubChem. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. ([Link])

-

Chemical Cas No Search. N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide molecular information. ([Link])

-

PubMed. Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia. ([Link])

-

PubMed Central. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor. ([Link])

- Google Patents. Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)

-

ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ([Link])

-

SpectraBase. N-(3-Chloro-4-fluorophenyl)benzamide - Optional[MS (GC)] - Spectrum. ([Link])

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. ([Link])

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ([Link])

-

MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. ([Link])

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. ([Link])

-

PubMed. Progress in developing MNK inhibitors. ([Link])

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. ([Link])

-

NIH. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. ([Link])

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. ([Link])

-

University of Colorado Boulder. Spectroscopy Problems. ([Link])

Sources

- 1. 3-CHLOROBENZAMIDE(618-48-4) 1H NMR [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 196804-62-3 CAS MSDS (N-(3-chloro-4-methylphenyl)-3-fluorobenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. This compound | 1072946-04-3 | Benchchem [benchchem.com]

- 6. 3-Chloro-4-fluorophenylboronic acid = 95 144432-85-9 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide | C14H12ClF2NO2S | CID 2805068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, a key building block in medicinal chemistry and drug discovery. The document details the strategic importance of this molecule, explores viable synthetic routes with in-depth mechanistic discussions, and presents a validated, step-by-step experimental protocol. Furthermore, it covers crucial aspects of purification, characterization, and safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile compound in their synthetic endeavors.

Introduction: The Strategic Importance of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, with the CAS Number 1072946-04-3, is a specialized benzamide derivative that has garnered significant interest in the field of medicinal chemistry. Its molecular structure is characterized by a benzamide core, a halogenated aniline moiety (3-chloro-4-fluoroaniline), and a boronic acid functional group. This unique combination of features makes it a highly valuable building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.

The boronic acid group is a cornerstone for Suzuki-Miyaura cross-coupling reactions, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction is instrumental in constructing biaryl and conjugated systems, which are common motifs in many biologically active compounds. The presence of the 3-chloro-4-fluorophenyl group is also of strategic importance, as the inclusion of halogen atoms can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.

Boron-containing compounds, in general, have emerged as a significant area of research in medicinal chemistry. The unique electronic properties of boron, particularly its ability to act as a Lewis acid, allow for the formation of reversible covalent bonds with biological targets, a feature that has been successfully exploited in the design of enzyme inhibitors.

This guide will provide a detailed exploration of the synthesis of this important molecule, offering practical insights and a robust experimental framework for its preparation.

Retrosynthetic Analysis and Key Synthetic Strategies

The most logical and widely employed strategy for the synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide involves the formation of an amide bond between 3-boronobenzoic acid and 3-chloro-4-fluoroaniline. This approach is favored due to the commercial availability of the starting materials and the well-established methodologies for amide bond formation.

Key Synthetic Disconnection:

Figure 1: Retrosynthetic analysis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Mechanistic Insights into Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow, requiring high temperatures that can be detrimental to complex molecules. Therefore, the carboxylic acid must be "activated" to facilitate the reaction under milder conditions. This is typically achieved using coupling reagents.

A common and effective method involves the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

The generalized mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid (3-boronobenzoic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate.

-

Formation of an Active Ester (with HOBt): The O-acylisourea intermediate can then react with HOBt to form an active ester. This step is beneficial as it minimizes side reactions and reduces the risk of racemization if chiral centers are present.

-

Nucleophilic Attack by the Amine: The amine (3-chloro-4-fluoroaniline) then acts as a nucleophile, attacking the carbonyl carbon of the active ester.

-

Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product and releases HOBt. The byproduct of the EDC activation is a water-soluble urea derivative, which can be easily removed during workup.

Figure 2: Generalized mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

This protocol is a self-validating system designed for high yield and purity.

4.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |

| 3-Boronobenzoic acid | 13123-68-1 | 165.95 | 1.00 g | 6.03 | ≥97% | Sigma-Aldrich |

| 3-Chloro-4-fluoroaniline | 367-21-5 | 145.56 | 0.88 g | 6.03 | ≥98% | Sigma-Aldrich |

| EDC hydrochloride | 25952-53-8 | 191.70 | 1.27 g | 6.63 | ≥98% | Sigma-Aldrich |

| HOBt hydrate | 123333-53-9 | 153.14 | 0.92 g | 6.03 | ≥97% | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.10 mL | 12.06 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 30 mL | - | ≥99.8% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - | HPLC Grade | Sigma-Aldrich |

| Hexanes | 110-54-3 | 86.18 | As needed | - | HPLC Grade | Sigma-Aldrich |

| Saturated aq. NaHCO₃ | - | - | As needed | - | - | - |

| Brine | - | - | As needed | - | - | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | - | - |

4.2. Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Rubber septa

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

4.3. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-boronobenzoic acid (1.00 g, 6.03 mmol), 3-chloro-4-fluoroaniline (0.88 g, 6.03 mmol), and HOBt hydrate (0.92 g, 6.03 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10 minutes.

-

Solvent Addition: Add anhydrous dichloromethane (30 mL) via syringe.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.10 mL, 12.06 mmol) to the suspension and stir at room temperature for 10 minutes.

-

Coupling Agent Addition: In a separate vial, dissolve EDC hydrochloride (1.27 g, 6.63 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting materials should be consumed, and a new spot corresponding to the product should appear.

-

Workup:

-

Quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

-

Collect the fractions containing the desired product (as identified by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as a solid.

-

4.4. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

EDC and HOBt are potential sensitizers and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization and Data Analysis

The identity and purity of the synthesized N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide should be confirmed using standard analytical techniques.

5.1. Expected Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₀BClFNO₃ |

| Molecular Weight | 293.49 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | Expected to |

An In-depth Technical Guide to the Solubility of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in Dimethyl Sulfoxide (DMSO)

Foreword: Contextualizing Solubility in Drug Discovery

In the landscape of modern drug discovery and medicinal chemistry, the journey from a promising molecular entity to a viable clinical candidate is paved with critical physicochemical assessments. Among these, solubility stands as a gatekeeper, profoundly influencing a compound's utility in high-throughput screening, in vitro assays, formulation, and ultimately, its bioavailability. N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, a specialized benzamide derivative incorporating a boronic acid moiety and a halogenated aniline, serves as a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction[1]. Its effective application, however, is contingent upon a thorough understanding of its behavior in relevant solvent systems.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and rationally approach the solubility of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in dimethyl sulfoxide (DMSO). As a polar aprotic solvent with a remarkable capacity to dissolve a wide array of both polar and nonpolar compounds, DMSO is a cornerstone of compound management and in vitro screening[2][3][4]. This document moves beyond a mere statement of solubility values, delving into the underlying molecular determinants of solubility and presenting a robust, self-validating protocol for its empirical determination.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. An analysis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide reveals several key features that govern its interaction with DMSO.

-

The Boronic Acid Moiety: The -B(OH)₂ group is a defining feature. Boronic acids can act as both hydrogen bond donors (from the hydroxyl groups) and acceptors, which generally facilitates dissolution in polar solvents[5]. However, they are also prone to dehydration, forming cyclic anhydrides known as boroxines, which can be less soluble[6][7]. The presence of mannitol or other polyols can sometimes increase the solubility of boronic acids by forming boronate esters and preventing boroxine formation[7].

-

The Benzamide Linkage: The amide group (-CONH-) is polar and capable of forming strong hydrogen bonds, contributing favorably to solubility in polar solvents like DMSO.

-

The Halogenated Phenyl Ring: The 3-chloro-4-fluorophenyl group introduces both polarity and lipophilicity. Halogen substitution can decrease vapor pressure and, in some cases, affect solubility depending on the position and nature of the halogen[8]. The overall effect on solubility in DMSO will be a balance between the increased molecular weight and the specific electronic effects of the chloro and fluoro substituents.

-

Aromatic Systems: The two phenyl rings contribute to the molecule's rigidity and potential for π-π stacking interactions in the solid state. Overcoming these lattice energies is a critical step in the dissolution process.

Given this structure, while a definitive quantitative solubility in DMSO is not readily found in public literature, the presence of multiple polar functional groups suggests that N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide should exhibit appreciable solubility in this solvent[9]. However, the interplay of these functional groups necessitates empirical verification.

Theoretical Framework: The Energetics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a solute to dissolve, the overall free energy of the system must decrease. This involves:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces (e.g., hydrogen bonds, van der Waals forces, π-π stacking) holding the crystal lattice together.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Establishing Solute-Solvent Interactions: Energy is released when new interactions are formed between the solute and solvent molecules.

DMSO is an exceptional solvent due to its high dielectric constant and polar nature, which allows it to effectively solvate a wide range of molecules[2]. For N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, the favorable hydrogen bonding between DMSO's sulfoxide oxygen and the amide and boronic acid protons is expected to be a significant driving force for dissolution.

Experimental Determination of Solubility in DMSO

The following section details a robust protocol for determining the equilibrium solubility of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in DMSO. This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Principle of the Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for solubility determination[3][10]. It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Workflow

The overall workflow for determining the solubility of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in DMSO is depicted in the following diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (CAS: 1072946-04-3)[11]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Microcentrifuge

-

Calibrated micropipettes

-

HPLC-grade acetonitrile (ACN) and water

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

-

Appropriate HPLC column (e.g., C18)

-

2 mL microcentrifuge tubes

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh approximately 10 mg of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide into a 2 mL microcentrifuge tube. The key is to add an amount that is visibly in excess of what will dissolve.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the mixture vigorously for 2-3 minutes.

-

-

Equilibration:

-

Place the tube in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for 24 to 48 hours to ensure that equilibrium is reached. A longer time may be necessary and should be validated if the solubility value continues to increase with time.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume (e.g., 50 µL) of the clear supernatant without disturbing the pellet.

-

Perform a serial dilution of the supernatant with an appropriate solvent mixture (e.g., 50:50 ACN:water) to bring the concentration within the linear range of the analytical method. A dilution factor of 1:1000 or higher may be necessary.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide of known concentrations in the same diluent used for the sample.

-

Analyze the calibration standards and the diluted sample by HPLC-UV or LC-MS.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mM).

-

Self-Validation and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following checks should be incorporated:

-

Purity of the Compound: The purity of the N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide should be confirmed (e.g., by HPLC, NMR) prior to the experiment, as impurities can affect solubility[9].

-

Anhydrous Solvent: DMSO is highly hygroscopic. The use of anhydrous DMSO is crucial, as even small amounts of water can alter the solubility of compounds[9].

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility value should be constant at the later time points.

-

Visual Inspection: There must be visible undissolved solid at the end of the equilibration period to ensure the solution is indeed saturated.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely.

| Parameter | Value | Units |

| Compound | N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide | - |

| CAS Number | 1072946-04-3 | - |

| Molecular Weight | 293.49 | g/mol |

| Solvent | Anhydrous DMSO | - |

| Temperature | 25 | °C |

| Equilibrium Solubility | [Experimentally Determined Value] | mg/mL |

| Molar Solubility | [Calculated Value] | M |

Interpreting the Results:

The experimentally determined solubility value provides a critical parameter for various applications:

-

Stock Solution Preparation: It defines the maximum concentration for preparing stock solutions for screening campaigns. It is a common practice to prepare stock solutions at a concentration slightly below the maximum solubility to avoid precipitation issues.

-

Assay Development: Knowledge of the maximum solubility helps in designing in vitro assays, ensuring that the final concentration of the compound in the assay medium does not lead to precipitation, which would produce artifactual results. The final concentration of DMSO in the assay should also be kept low (typically <1%) as it can have its own biological effects[2].

-

Structure-Solubility Relationships: This data point can be used in conjunction with data from analogous compounds to build structure-solubility relationship (SSR) models, guiding the design of future molecules with improved properties.

Troubleshooting and Advanced Considerations

-

Compound Instability: If the compound is suspected to be unstable in DMSO over the equilibration period, this should be assessed by monitoring the purity of the supernatant over time by HPLC.

-

Impact of Temperature: For some compounds, solubility can be significantly increased by gentle heating[9]. However, the thermal stability of both the compound and DMSO must be considered. If solubility is determined at an elevated temperature, this should be clearly stated.

-

Kinetic vs. Thermodynamic Solubility: The method described determines thermodynamic (equilibrium) solubility. Faster, kinetic solubility methods exist, often involving the precipitation of a DMSO stock solution in an aqueous buffer[10]. While useful for high-throughput screening, these methods typically yield a different, often higher, apparent solubility value than the equilibrium method.

Conclusion

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3485–3493.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4470–4477.

- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- BenchChem. (n.d.). N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide | 1072946-04-3.

- National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

- Lund University Publications. (1998). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Patel, K., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- ResearchGate. (n.d.). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons.

- Chem-space. (2022). Compound solubility measurements for early drug discovery.

- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.

- Chemical Cas No Search. (n.d.). This compound molecular information.

- BenchChem. (n.d.). Technical Support Center: Solubility of N-(3-acetamidophenyl)-2-chlorobenzamide in DMSO.

Sources

- 1. This compound | 1072946-04-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. lifechemicals.com [lifechemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. molecularinfo.com [molecularinfo.com]

An In-Depth Technical Guide to the Mechanism of Action of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: A Putative Leucyl-tRNA Synthetase Inhibitor and Modulator of mTORC1 Signaling

Authored by: A Senior Application Scientist

Abstract

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a synthetic compound featuring a boronic acid moiety, a functional group known for its ability to form reversible covalent bonds with biological targets. While direct studies on this specific molecule are emerging, its structural characteristics, particularly the presence of the boronobenzamide scaffold, strongly suggest a mechanism of action centered on the inhibition of Leucyl-tRNA synthetase (LRS). LRS has been identified as a critical intracellular leucine sensor that plays a pivotal role in the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This guide provides a comprehensive technical overview of the hypothesized mechanism of action of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as an LRS inhibitor. It delves into the intricate molecular interactions governing the LRS-mTORC1 axis, outlines experimental protocols to validate this mechanism, and discusses the therapeutic implications for researchers, scientists, and drug development professionals.

Introduction: The Emergence of Boron-Containing Compounds in Drug Discovery

Boron-containing compounds have garnered significant interest in medicinal chemistry due to the unique electronic properties of the boron atom. The boronic acid group, in particular, can engage in reversible covalent interactions with the active site residues of enzymes, making it a valuable pharmacophore for designing potent and selective inhibitors.[1] N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide belongs to this class of molecules and is recognized as a key building block in the synthesis of complex pharmaceutical agents.[1] While its applications in synthetic chemistry are well-documented, its specific biological mechanism of action is an area of active investigation. Based on compelling evidence from structurally related compounds, this guide will focus on its putative role as an inhibitor of Leucyl-tRNA synthetase (LRS) and a modulator of the mTORC1 signaling pathway.

The Central Role of Leucyl-tRNA Synthetase (LRS) in Cellular Signaling

Leucyl-tRNA synthetase is a ubiquitously expressed enzyme with a canonical function in protein synthesis, where it catalyzes the attachment of leucine to its cognate tRNA.[2][3] However, recent groundbreaking research has unveiled a non-canonical role for LRS as a key intracellular sensor of leucine, a critical amino acid for cell growth and proliferation.[4][5][6] This sensing function directly links leucine availability to the activation of the mTORC1 signaling pathway, a master regulator of cellular metabolism.[4][6][7]

LRS as a Leucine-Dependent Molecular Switch for mTORC1 Activation

In the presence of sufficient intracellular leucine, LRS undergoes a conformational change that enables it to interact with the Rag GTPases.[4][6] Specifically, LRS functions as a GTPase-activating protein (GAP) for RagD.[6][8] This interaction is crucial for the activation of the Rag GTPase heterodimer, which then recruits mTORC1 to the lysosomal surface, a key step in its activation.[5] Once localized to the lysosome, mTORC1 is activated by the small G protein Rheb.

The activation of mTORC1 initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival while inhibiting autophagy.[5][7] Key downstream targets of mTORC1 include S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are central to protein synthesis and cell cycle progression.

Hypothesized Mechanism of Action of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Based on the established mechanism of other boron-containing LRS inhibitors, such as the benzoxaborole compound AN2690, it is hypothesized that N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide acts as a competitive inhibitor of LRS.[3] The boronic acid moiety is proposed to interact with the active site of LRS, mimicking the binding of leucine. This competitive inhibition is expected to have two major consequences:

-

Inhibition of Canonical LRS Function: By blocking the active site, the compound would prevent the charging of tRNA with leucine, thereby disrupting protein synthesis. This is a common mechanism for antimicrobial agents that target bacterial LRS.[3][9]

-

Inhibition of Non-Canonical LRS Function: More significantly from a signaling perspective, the binding of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide to LRS would likely prevent the leucine-induced conformational change necessary for its interaction with RagD.[8] This would effectively uncouple leucine sensing from mTORC1 activation, leading to the downregulation of the entire mTORC1 signaling cascade.

The inhibition of the non-canonical, mTORC1-activating function of LRS is a particularly attractive therapeutic strategy, as it offers a way to selectively target mTORC1 signaling in diseases where this pathway is hyperactive, such as in certain cancers.[2][10][11]

Signaling Pathway Diagram

Caption: Proposed mechanism of LRS-mediated mTORC1 activation and its inhibition.

Experimental Protocols for Mechanism of Action Validation

To rigorously test the hypothesis that N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide acts as an LRS inhibitor and modulates mTORC1 signaling, a series of biochemical and cell-based assays are recommended.

In Vitro LRS Inhibition Assay

-

Objective: To determine if N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide directly inhibits the enzymatic activity of LRS.

-

Methodology:

-

Purify recombinant human LRS.

-

Perform an aminoacylation assay to measure the attachment of radiolabeled leucine to its cognate tRNA.

-

Incubate purified LRS with varying concentrations of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

-

Measure the rate of tRNA charging in the presence of the inhibitor.

-

Calculate the IC50 value to quantify the potency of inhibition.

-

Cellular mTORC1 Signaling Assay

-

Objective: To assess the effect of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide on mTORC1 signaling in a cellular context.

-

Methodology:

-

Culture a relevant cell line (e.g., a cancer cell line with known mTORC1 hyperactivation).

-

Treat the cells with a range of concentrations of the compound.

-

Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key mTORC1 downstream targets, such as S6K and 4E-BP1.

-

A decrease in the phosphorylation of these targets would indicate inhibition of mTORC1 signaling.

-

LRS-RagD Interaction Assay

-

Objective: To investigate whether the compound disrupts the leucine-dependent interaction between LRS and RagD.

-

Methodology:

-

Co-transfect cells with tagged versions of LRS and RagD.

-

Stimulate the cells with leucine in the presence or absence of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

-

Perform co-immunoprecipitation using an antibody against the LRS tag.

-

Analyze the immunoprecipitates by Western blotting for the presence of the RagD tag.

-

A reduction in the co-immunoprecipitation of RagD in the presence of the compound would suggest that it interferes with the LRS-RagD interaction.

-

Experimental Workflow Diagram

Caption: Workflow for validating the mechanism of action.

Therapeutic Implications and Future Directions

The elucidation of the dual role of LRS in both protein synthesis and nutrient sensing has opened up new avenues for therapeutic intervention. By targeting LRS, it is possible to modulate the mTORC1 pathway, which is implicated in a wide range of diseases, including:

-

Cancer: Many tumors exhibit hyperactivation of the mTORC1 pathway, making it a prime target for anti-cancer drug development.[2][11]

-

Metabolic Disorders: mTORC1 is a central regulator of metabolism, and its dysregulation is associated with diseases such as obesity and type 2 diabetes.

-

Autoimmune Diseases: The mTORC1 pathway plays a role in immune cell differentiation and function, and its inhibition has shown promise in treating autoimmune disorders.

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, as a putative LRS inhibitor, represents a promising lead compound for the development of novel therapeutics targeting these and other mTORC1-related pathologies. Future research should focus on confirming its mechanism of action, optimizing its potency and selectivity, and evaluating its efficacy in preclinical disease models.

Conclusion

References

-

Han, J. M., Jeong, S. J., Park, M. C., Kim, G., Kwon, N. H., Kim, H. K., Ha, S. H., Ryu, S. H., & Kim, S. (2012). Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway. Cell, 149(2), 410–424. [Link]

-

GSK2256294 | SPAN. (n.d.). Retrieved December 16, 2025, from [Link]

-

Bohrium. (2012). Leucyl-tRNA Synthetase Is an Intracellular Leucine Sensor for the mTORC1-Signaling Pathway. Retrieved from [Link]

-

Kim, J. S., Kim, J. E., & Kim, S. (2019). Leucyl-tRNA synthetase (LRS) plays an important role for mTORC1 activation and cell growth in response to leucine. Experimental & Molecular Medicine, 51(5), 1-11. [Link]

-

Kim, J. D., Kim, D. Y., Kim, J., & Kim, S. (2018). Coordination of the leucine-sensing Rag GTPase cycle by leucyl-tRNA synthetase in the mTORC1 signaling pathway. Proceedings of the National Academy of Sciences, 115(23), E5286–E5295. [Link]

-

Han, J. M., Jeong, S. J., Park, M. C., Kim, G., Kwon, N. H., Kim, H. K., ... & Kim, S. (2012). Leucyl-tRNA Synthetase Is an Intracellular Leucine Sensor for the mTORC1-Signaling Pathway. Request PDF. [Link]

-

Kim, J. S., Kim, J. E., Kim, S. J., Kim, D. H., Kang, Y. W., Lee, J. H., ... & Kim, S. (2019). Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer. Theranostics, 9(13), 3782. [Link]

-

Li, R., Liu, Z. P., & Tan, S. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 10(5), 688-699. [Link]

-

Yoon, S., Kim, J. H., Kim, J. H., Kim, J. E., Kim, S. J., Kim, D. H., ... & Kim, S. (2016). Discovery of Leucyladenylate Sulfamates as Novel Leucyl-tRNA Synthetase (LRS)-Targeted Mammalian Target of Rapamycin Complex 1 (mTORC1) Inhibitors. Journal of medicinal chemistry, 59(22), 10322-10328. [Link]

-

Kim, J. S., Kim, J. E., Kim, S. J., Kim, D. H., Kang, Y. W., Lee, J. H., ... & Kim, S. (2019). Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer. Theranostics, 9(13), 3782. [Link]

-

O'Dwyer, K., Spivak, A. T., Ingraham, K., Min, S., Holmes, D. J., Jakielaszek, C., ... & Brown, J. R. (2015). Bacterial resistance to leucyl-tRNA synthetase inhibitor GSK2251052 develops during treatment of complicated urinary tract infections. Antimicrobial agents and chemotherapy, 59(1), 289-298. [Link]

Sources

- 1. N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide | 1072946-04-3 | Benchchem [benchchem.com]

- 2. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucyl-tRNA Synthetase Is an Intracellular Leucine Sensor for the mTORC1-Signaling Pathway: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Leucyladenylate Sulfamates as Novel Leucyl-tRNA Synthetase (LRS)-Targeted Mammalian Target of Rapamycin Complex 1 (mTORC1) Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: A Promising Scaffold in Kinase Inhibition and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a synthetic organic compound that has garnered interest within the medicinal chemistry landscape. Its structure, which combines a halogenated phenyl ring, an amide linkage, and a boronic acid moiety, positions it as a versatile building block for the synthesis of complex molecules and as a potential therapeutic agent in its own right. This technical guide provides a comprehensive review of the available literature on N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, focusing on its synthesis, chemical properties, and known biological activities, particularly its role as an inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2). Drawing upon data from analogous compounds and the broader class of boronic acid-based inhibitors, this document aims to equip researchers and drug development professionals with a thorough understanding of this promising molecule and its potential applications.

Introduction: The Emergence of Boron in Medicinal Chemistry

Historically, boron-containing compounds were often overlooked in drug discovery due to perceptions of potential toxicity.[1] However, this view has been progressively demystified, particularly with the clinical success of the proteasome inhibitor bortezomib.[1][2] The unique electronic properties of the boron atom, particularly its Lewis acidity, allow for the formation of reversible covalent bonds with biological targets, a mechanism that can confer high potency and selectivity.[2] Boronic acids, in particular, have emerged as a valuable pharmacophore in the design of enzyme inhibitors.[1][3][4] Their ability to mimic the transition state of enzymatic reactions makes them potent inhibitors of proteases and kinases.[5][6]

The subject of this guide, N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (CAS No. 1072946-04-3), belongs to the class of N-phenylbenzamides, a scaffold known for a wide range of biological activities, including antiviral and antiprotozoal effects.[7][8][9] The incorporation of a boronic acid group at the 3-position of the benzamide ring, coupled with a 3-chloro-4-fluorophenyl moiety, suggests a molecule designed for specific biological interactions, likely within the ATP-binding pocket of a kinase.

Physicochemical Properties

A summary of the key physicochemical properties of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is presented in Table 1. These properties are crucial for understanding its potential as a drug candidate, influencing its solubility, permeability, and metabolic stability.

| Property | Value | Source |

| CAS Number | 1072946-04-3 | [10] |

| Molecular Formula | C13H10BClFNO3 | [10] |

| Molecular Weight | 293.49 g/mol | [10] |

| IUPAC Name | [3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid | [10] |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical and efficient method for the synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is the amide coupling of 3-boronobenzoic acid and 3-chloro-4-fluoroaniline. This reaction can be facilitated by a variety of coupling agents.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molecularinfo.com [molecularinfo.com]

An In-depth Technical Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: A Key Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, a specialized synthetic intermediate with significant applications in drug discovery and medicinal chemistry. The document details a robust synthetic protocol for its preparation via amide coupling, explores its mechanistic significance as a potential kinase inhibitor, and highlights its role as a crucial building block for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: Strategic Importance in Drug Discovery

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (CAS No. 1072946-04-3) is a bespoke benzamide derivative that strategically incorporates a boronic acid moiety and a halogenated aniline.[1][2] This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of complex organic molecules. The 3-chloro-4-fluorophenyl group is a known pharmacophore that can enhance metabolic stability and cell permeability, while the boronic acid group offers a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2] Furthermore, the boronic acid itself can act as a warhead, forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, a property that has been successfully exploited in the development of several FDA-approved drugs.[3][4]

This guide will elucidate the synthesis, mechanistic rationale, and application of this compound, providing a foundational understanding for its use in the design and synthesis of next-generation therapeutics.

Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

The synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is most efficiently achieved through the amide coupling of 3-boronobenzoic acid and 3-chloro-4-fluoroaniline. This reaction requires the activation of the carboxylic acid group of 3-boronobenzoic acid to facilitate nucleophilic attack by the aniline. Several modern coupling reagents can be employed for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly effective choice due to its ability to mediate couplings with even weakly nucleophilic anilines and minimize side reactions.[5][6]

Proposed Synthetic Workflow

The logical workflow for the synthesis is depicted below. The process begins with the activation of 3-boronobenzoic acid with HATU in the presence of a non-nucleophilic base, followed by the addition of 3-chloro-4-fluoroaniline to form the desired amide bond.

Sources

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide | 1072946-04-3 | Benchchem [benchchem.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

The Prudent Researcher's Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides an in-depth technical guide on the safe handling, storage, and application of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (CAS No. 1072946-04-3), a specialized benzamide derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Given the compound's dual functionality, incorporating a boronic acid moiety and a halogenated aniline, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.

Compound Profile and Significance in Drug Discovery

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form complex biaryl structures.[1] Its boronic acid group also allows for unique applications, including its potential use in Boron Neutron Capture Therapy (BNCT) and as a reversible covalent inhibitor of enzymes like kinases, making it a compound of interest in the development of targeted therapies.[1]

Molecular Information:

| Property | Value |

| CAS Number | 1072946-04-3[2] |

| Molecular Formula | C₁₃H₁₀BClFNO₃[2] |

| Molecular Weight | 293.49 g/mol [2] |

| Synonyms | (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid[2] |

Hazard Identification and Risk Assessment

Based on data from analogous compounds, N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide should be handled as a hazardous substance. The primary hazards are anticipated to be:

-

Skin Irritation: Direct contact may cause redness and irritation.

-

Serious Eye Irritation: Contact with eyes can lead to significant irritation.

-

Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

-

Harmful if Swallowed: Ingestion may be toxic.

GHS Hazard Classifications (Anticipated):

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation) | Category 3 |